molecular formula C22H24ClN3O5S B2492485 N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide CAS No. 1025033-31-1

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide

Cat. No. B2492485
CAS RN: 1025033-31-1
M. Wt: 477.96
InChI Key: LUCCYKXBENWPBF-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are explored for their therapeutic potentials, particularly as receptor antagonists or enzyme inhibitors. The synthesis, molecular structure analysis, chemical reactions, and properties of such compounds are crucial for understanding their pharmacological activities.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, aiming to introduce specific functional groups that confer biological activity. For instance, Yi Liao et al. (2000) synthesized a series of new analogues for potent and selective 5-HT(1B/1D) antagonists, which share structural similarities with the requested compound, showcasing the intricate processes involved in medicinal chemistry synthesis (Liao et al., 2000).

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-15-3-5-17(6-4-15)20(28)24-21(32(30,31)19-9-7-18(23)8-10-19)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCCYKXBENWPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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